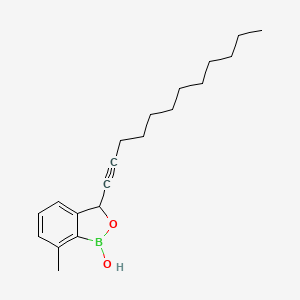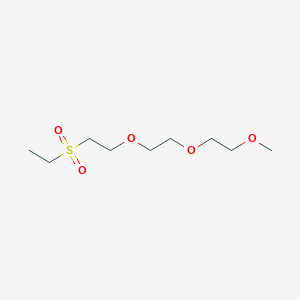![molecular formula C16H31BrO B14202903 1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane CAS No. 915710-10-0](/img/structure/B14202903.png)
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring substituted with a 10-bromodecyl group and a methoxy group. The presence of bromine and the cyclobutane ring structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Bromodecyl Group: The bromodecyl group can be introduced via a nucleophilic substitution reaction, where a decyl group is reacted with bromine.
Attachment of the Methoxy Group: The methoxy group can be attached through an etherification reaction, where a hydroxyl group on the cyclobutane ring reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is the corresponding hydrocarbon.
科学的研究の応用
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane depends on the specific application and the target molecule. In general, the bromine atom can participate in nucleophilic substitution reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
類似化合物との比較
Similar Compounds
1-Bromo-1-methylcyclobutane: Similar structure but lacks the 10-bromodecyl and methoxy groups.
1-Decyl-1-methylcyclobutane: Similar structure but lacks the bromine atom.
1-{[(10-Hydroxydecyl)oxy]methyl}-1-methylcyclobutane: Similar structure but has a hydroxyl group instead of a bromine atom.
Uniqueness
1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane is unique due to the presence of both the bromodecyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications.
特性
CAS番号 |
915710-10-0 |
|---|---|
分子式 |
C16H31BrO |
分子量 |
319.32 g/mol |
IUPAC名 |
1-(10-bromodecoxymethyl)-1-methylcyclobutane |
InChI |
InChI=1S/C16H31BrO/c1-16(11-10-12-16)15-18-14-9-7-5-3-2-4-6-8-13-17/h2-15H2,1H3 |
InChIキー |
IAUHXCAAXLKJIY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)COCCCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
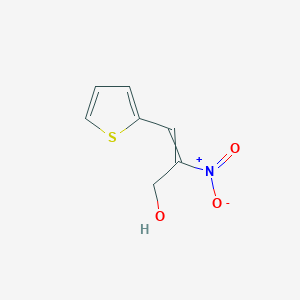
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
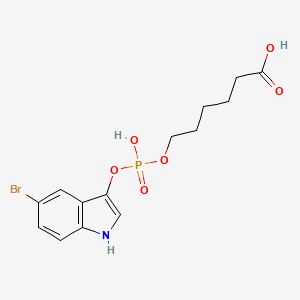
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
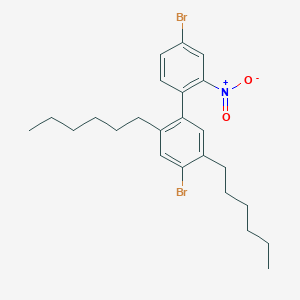
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)
